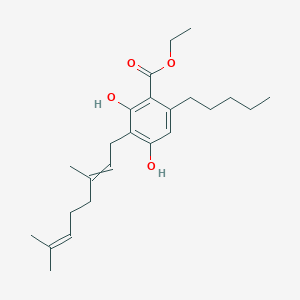
Rifamycin B diisobutylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B diisobutylamide is a synthetic derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. It is a potent inhibitor of bacterial RNA polymerase, which makes it an effective antibiotic against a wide range of gram-positive and gram-negative bacteria. Rifamycin B diisobutylamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
Rifamycin B diisobutylamide inhibits bacterial RNA polymerase by binding to a specific site on the enzyme, which prevents the enzyme from synthesizing RNA. This inhibition of RNA synthesis leads to the death of bacterial cells. Rifamycin B diisobutylamide has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it an effective antibiotic.
Biochemische Und Physiologische Effekte
Rifamycin B diisobutylamide has been shown to have a number of biochemical and physiological effects on bacterial cells. It inhibits the synthesis of RNA, which leads to the death of bacterial cells. It also disrupts the synthesis of proteins, which is essential for the survival of bacterial cells. Rifamycin B diisobutylamide has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
Rifamycin B diisobutylamide has several advantages for laboratory experiments. It is a potent inhibitor of bacterial RNA polymerase, which makes it an effective antibiotic against a wide range of bacteria. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. However, there are also some limitations to the use of rifamycin B diisobutylamide in laboratory experiments. It can be toxic to mammalian cells, which limits its use in studies involving animal models. It is also relatively expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on rifamycin B diisobutylamide. One area of research is the development of new antibiotics based on the structure of rifamycin B diisobutylamide. Another area of research is the development of new diagnostic tests for bacterial infections using rifamycin B diisobutylamide. Additionally, further studies are needed to investigate the potential use of rifamycin B diisobutylamide in the treatment of other bacterial infections, such as those caused by multidrug-resistant bacteria.
Synthesemethoden
Rifamycin B diisobutylamide is synthesized by modifying the chemical structure of rifamycin B. The synthesis involves the reaction of rifamycin B with isobutylamine and isobutyl chloroformate in the presence of a base catalyst. The resulting product is purified using chromatography techniques to obtain pure rifamycin B diisobutylamide.
Wissenschaftliche Forschungsanwendungen
Rifamycin B diisobutylamide has been used extensively in scientific research for its ability to inhibit bacterial RNA polymerase. It has been used to study the transcriptional regulation of bacterial genes, the mechanism of action of other antibiotics, and the development of new antibiotics. Rifamycin B diisobutylamide has also been used in the development of diagnostic tests for bacterial infections.
Eigenschaften
CAS-Nummer |
16784-05-7 |
|---|---|
Produktname |
Rifamycin B diisobutylamide |
Molekularformel |
C47H66N2O13 |
Molekulargewicht |
867 g/mol |
IUPAC-Name |
[(9E,19E,21E)-27-[2-[bis(2-methylpropyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H66N2O13/c1-23(2)20-49(21-24(3)4)35(51)22-59-34-19-32-42(55)37-36(34)38-44(30(10)41(37)54)62-47(12,45(38)56)60-18-17-33(58-13)27(7)43(61-31(11)50)29(9)40(53)28(8)39(52)25(5)15-14-16-26(6)46(57)48-32/h14-19,23-25,27-29,33,39-40,43,52-55H,20-22H2,1-13H3,(H,48,57)/b15-14+,18-17+,26-16+ |
InChI-Schlüssel |
MKESTUWPTLCKOK-LPXJNVAJSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
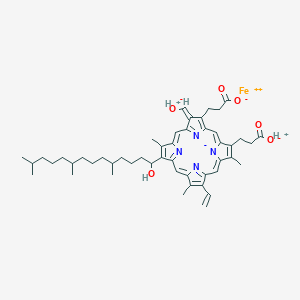
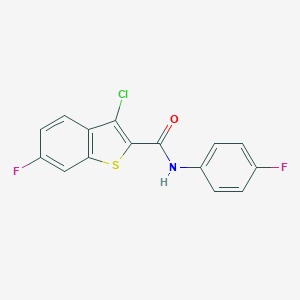
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
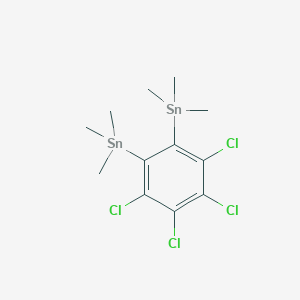
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)
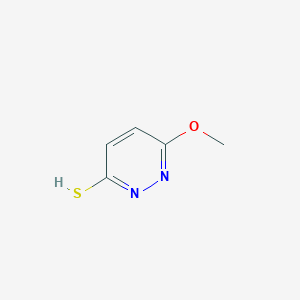
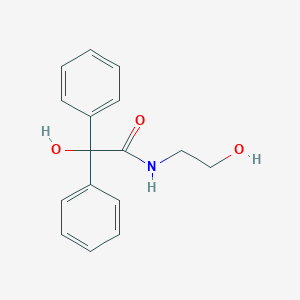
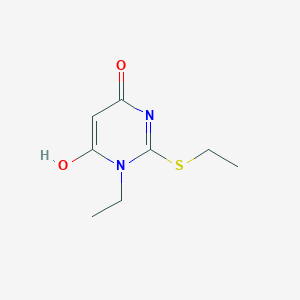
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
